molecular formula C14H12FN3O4S B2454975 7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine CAS No. 2411246-05-2

7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2454975
CAS RN: 2411246-05-2
M. Wt: 337.33
InChI Key: SKVCHASRYHBSCW-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is described .


Molecular Structure Analysis

Pyrimidines are known to exist in numerous natural and synthetic forms . The structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the Dimroth rearrangement is catalyzed by acids and is accelerated by heat or light .

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety of pyrimidines and their derivatives needs to be ensured through in vivo and in vitro studies . Specific safety data for “7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine” was not found in the search results.

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-(4-fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4S/c1-8-9(2)18(13-12(8)14(19)17-7-16-13)10-3-5-11(6-4-10)22-23(15,20)21/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVCHASRYHBSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3=CC=C(C=C3)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine

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